- Borylation of Unactivated Aryl Chlorides under Mild Conditions by Using Diisopropylaminoborane as a Borylating ReagentChemistry - A European Journal, 2014, 20(19), 5573-5579,
Cas no 936902-12-4 (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole)

936902-12-4 structure
Nome do Produto:5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
N.o CAS:936902-12-4
MF:C13H16BNO3
MW:245.082043647766
MDL:MFCD13181968
CID:839816
PubChem ID:53216817
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Propriedades químicas e físicas
Nomes e Identificadores
-
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
- BENZOOXAZOLE-5-BORONIC ACID PINACOL ESTER
- BENZOXAZOLE-5-BORONIC ACID, PINACOL ESTER
- CHLWHHUKKHNQTH-UHFFFAOYSA-N
- ZXBA000730
- BCP18917
- FCH2810322
- CM10528
- OR61115
- AS06375
- AB66696
- Benzoxazole-5-boronic acid pinacol ester
- BC000673
- SY059476
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoxazole (ACI)
- 1,3-Benzoxazole-5-boronic acid pinacol ester
-
- MDL: MFCD13181968
- Inchi: 1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)9-5-6-11-10(7-9)15-8-16-11/h5-8H,1-4H3
- Chave InChI: CHLWHHUKKHNQTH-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=C(B3OC(C)(C)C(C)(C)O3)C=2)OC=1
Propriedades Computadas
- Massa Exacta: 245.12200
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 18
- Contagem de Ligações Rotativas: 1
- Complexidade: 318
- Superfície polar topológica: 44.5
Propriedades Experimentais
- Densidade: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
- Ponto de Fusão: 88-93 °C
- PSA: 44.49000
- LogP: 2.12700
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Informações de segurança
-
Símbolo:
- Palavra de Sinal:Warning
- Declaração de perigo: H302 + H312 + H332
- Declaração de Advertência: P280
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 20/21/22
-
Identificação dos materiais perigosos:
- Condição de armazenamento:2-8°C
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Dados aduaneiros
- CÓDIGO SH:2934999090
- Dados aduaneiros:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-112334-0.25g |
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole |
936902-12-4 | 95% | 0.25g |
$56.0 | 2023-10-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062395-10g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 96% | 10g |
¥4348.00 | 2024-04-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T43590-25g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 97% | 25g |
¥10504.0 | 2023-09-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T43590-5g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 97% | 5g |
¥1794.0 | 2023-09-06 | |
Chemenu | CM134707-10g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 97+% | 10g |
$617 | 2021-08-05 | |
Chemenu | CM134707-5g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 97+% | 5g |
$353 | 2021-08-05 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD230231-5g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 97% | 5g |
¥1813.0 | 2024-04-17 | |
TRC | B694118-250mg |
Benzooxazole-5-boronic acid pinacol ester |
936902-12-4 | 250mg |
$ 98.00 | 2023-04-18 | ||
Chemenu | CM134707-10g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 97+% | 10g |
$*** | 2023-05-29 | |
Ambeed | A285632-1g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 97% | 1g |
$50.0 | 2025-02-25 |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Triethylamine , N,N-Bis(1-methylethyl)boranamine Catalysts: Palladium diacetate , Potassium iodide , X-Phos Solvents: Ethyl acetate ; 16 h, 50 °C; -5 °C
1.2 Solvents: Methanol ; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
1.2 Solvents: Methanol ; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 100 °C
Referência
- Preparation of aminopurine derivatives as inhibitors of low molecular weight protein tyrosine phosphatase (LMPTP) and uses thereof, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 85 °C
Referência
- Preparation of condensed derivatives of imidazole useful as pharmaceuticals, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 15 h, 100 °C
Referência
- Preparation of 3-substituted indole derivatives for the treatment of HIV, depression and obesity, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Triethylamine , Potassium iodide , N,N-Bis(1-methylethyl)boranamine Catalysts: Palladium diacetate , X-Phos Solvents: Ethyl acetate ; 16 h, 50 °C
1.2 Reagents: Methanol ; 1 h, 20 °C
1.3 Solvents: Diethyl ether ; 4 h, 20 °C
1.2 Reagents: Methanol ; 1 h, 20 °C
1.3 Solvents: Diethyl ether ; 4 h, 20 °C
Referência
- Method for preparing aminoarylborane compounds or derivatives thereof, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; overnight, 100 °C; cooled
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Preparation of pyridopyrimidinone derivatives for use as Syk kinase inhibitors, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
Referência
- Preparation of 8-substituted isoquinoline derivatives as IKKβ kinase inhibitors, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, 100 °C
Referência
- Synthesis of Amino-substituted Quinazolines for treating cancers with EGFR mutations, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, 100 °C
Referência
- Discovery of Potent and Selective Inhibitors of Cdc2-Like Kinase 1 (CLK1) as a New Class of Autophagy InducersJournal of Medicinal Chemistry, 2017, 60(14), 6337-6352,
Método de produção 10
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, 100 °C
Referência
- Preparation of 1H-(1,2,3)triazolo[4,5-c]quinoline derivative, China, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 20 h, 100 °C
Referência
- Organometallic compound and organic light-emitting device including the same, European Patent Organization, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 18 h, 80 °C
Referência
- Preparation of aminopyrazine compounds as adenosine receptor antagonists for treatment of cancer, World Intellectual Property Organization, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 18 h, 80 °C
Referência
- Preparation of 1,8-naphthyridinone compounds as adenosine receptor antagonists for treatment of cancer, World Intellectual Property Organization, , ,
Método de produção 14
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, reflux
Referência
- OLEDs from organic compounds with triazine and heterocycle moieties in layer between electrodes, Germany, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis[(diphenylphosphino)ferrocene]palladium Solvents: Dimethyl sulfoxide ; 22 h, 80 °C
Referência
- Highly Potent 17β-HSD2 Inhibitors with a Promising Pharmacokinetic Profile for Targeted Osteoporosis TherapyJournal of Medicinal Chemistry, 2018, 61(23), 10724-10738,
Método de produção 16
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 4 h, 100 °C
Referência
- Preparation of 2-pyridyl substituted imidazoles as ALK5 and/or ALK4 inhibitors, World Intellectual Property Organization, , ,
Método de produção 17
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 22 h, 80 °C
Referência
- Preparation of phenyl thienyl methanone compounds as inhibitors of 17β-hydroxysteroid dehydrogenases type 1 and type 2, World Intellectual Property Organization, , ,
Método de produção 18
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, rt → reflux
Referência
- Preparation of 5-pyridine-1H-indazole compounds and its pharmaceutical composition as CLK2 and DYRK1A protein kinase inhibitor for treatment of inflammation, China, , ,
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Raw materials
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Preparation Products
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Literatura Relacionada
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:936902-12-4)5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole

Pureza:99%
Quantidade:5g
Preço ($):278.0